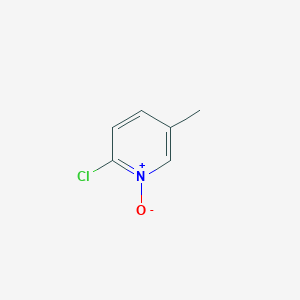
5-Ethyl-3,3-dimethyloxolan-2-one
Overview
Description
5-Ethyl-3,3-dimethyloxolan-2-one, also known as ethyl-DMO, is a cyclic ketone that has been gaining attention in the scientific community for its potential use in various fields. This compound has a unique structure that allows it to be easily synthesized and modified, making it a promising candidate for research applications.
Mechanism of Action
The mechanism of action of 5-Ethyl-3,3-dimethyloxolan-2-one is not well understood, but it is believed to act as a Lewis acid, meaning that it can accept electron pairs from other molecules. This property makes it useful in a variety of reactions, including aldol condensations, Michael additions, and Diels-Alder reactions.
Biochemical and Physiological Effects:
While the biochemical and physiological effects of 5-Ethyl-3,3-dimethyloxolan-2-one are not well studied, it has been shown to be relatively non-toxic and non-irritating to human cells. This makes it a promising candidate for use in biomedical research and drug development.
Advantages and Limitations for Lab Experiments
One of the main advantages of using 5-Ethyl-3,3-dimethyloxolan-2-one in lab experiments is its ease of synthesis and modification. It is also relatively inexpensive compared to other compounds with similar properties. However, its low boiling point and high volatility can make it difficult to handle and store, and it may not be suitable for all types of reactions.
Future Directions
There are several potential future directions for research involving 5-Ethyl-3,3-dimethyloxolan-2-one. One area of interest is its use in the synthesis of novel materials with unique properties, such as polymers and nanoparticles. It may also have potential applications in the development of new drugs and therapies, particularly in the field of cancer research. Further studies are needed to fully understand the properties and potential uses of this promising compound.
Scientific Research Applications
Ethyl-DMO has been studied for its potential use in a variety of research applications, including as a solvent, a reagent, and a building block for the synthesis of other compounds. Its unique structure and properties make it a valuable tool in the fields of organic chemistry, biochemistry, and materials science.
properties
IUPAC Name |
5-ethyl-3,3-dimethyloxolan-2-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O2/c1-4-6-5-8(2,3)7(9)10-6/h6H,4-5H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DFJKSWYZVSYBRF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1CC(C(=O)O1)(C)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10495524 | |
| Record name | 5-Ethyl-3,3-dimethyloxolan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10495524 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
142.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
54491-23-5 | |
| Record name | 5-Ethyl-3,3-dimethyloxolan-2-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10495524 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















